![molecular formula C26H23NOSn B14379868 4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine CAS No. 90235-49-7](/img/structure/B14379868.png)
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine is a chemical compound that features a morpholine ring attached to a butadiyne chain, which is further bonded to a triphenylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine typically involves the coupling of a morpholine derivative with a butadiyne precursor, followed by the introduction of the triphenylstannyl group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling reactions. Detailed synthetic routes and conditions are documented in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized in research laboratories rather than on a commercial scale. The production methods would likely involve similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the stannyl group or the butadiyne chain.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a variety of morpholine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Wirkmechanismus
The mechanism by which 4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine exerts its effects involves interactions with specific molecular targets. The triphenylstannyl group can interact with various biological molecules, potentially affecting enzymatic activity or cellular processes. The butadiyne chain and morpholine ring also contribute to the compound’s overall reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure with a butadiyne chain but different functional groups.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Another butadiyne derivative with different substituents.
Uniqueness
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties and reactivity compared to other butadiyne derivatives. This uniqueness makes it valuable for specific research applications where the stannyl group plays a crucial role .
Eigenschaften
CAS-Nummer |
90235-49-7 |
|---|---|
Molekularformel |
C26H23NOSn |
Molekulargewicht |
484.2 g/mol |
IUPAC-Name |
4-morpholin-4-ylbuta-1,3-diynyl(triphenyl)stannane |
InChI |
InChI=1S/C8H8NO.3C6H5.Sn/c1-2-3-4-9-5-7-10-8-6-9;3*1-2-4-6-5-3-1;/h5-8H2;3*1-5H; |
InChI-Schlüssel |
CVOQVCHOAMEBAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C#CC#C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
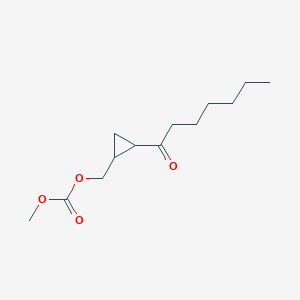
![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)
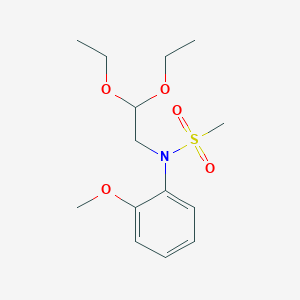

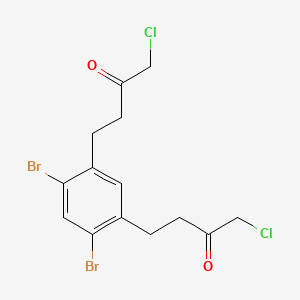
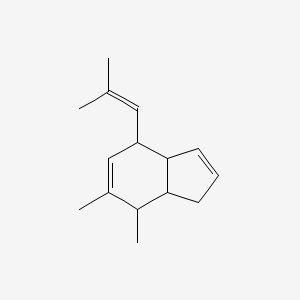
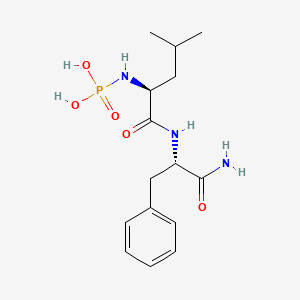

![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
methanone](/img/structure/B14379875.png)
